molecular formula C15H17N3O5S B2473872 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide CAS No. 1219841-86-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2473872
CAS RN: 1219841-86-7
M. Wt: 351.38
InChI Key: WTLBSJYHZRMZQN-UHFFFAOYSA-N
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Description

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C15H17N3O5S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide has shown significant potential in antitumor activity. A study by Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activity. Some compounds demonstrated broad-spectrum antitumor activity with mean GI50 values (10.47, 7.24, and 14.12 µM), nearly 1.5–3.0-fold more potent compared to the positive control 5-FU. This suggests the compound's efficacy in targeting various cancer cell lines (Al-Suwaidan et al., 2016).

Anticonvulsant Activity

In another study, El Kayal et al. (2019) explored the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. The study developed a novel approach to synthesize the key intermediate and confirmed the structure and purity of the resulting substances. Pharmacological studies revealed a lead compound improving experimental convulsive syndrome rates in mice without motor coordination impairment, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).

Antiviral and Antiapoptotic Effects

Ghosh et al. (2008) studied a novel anilidoquinoline derivative, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated decreases in viral load and increased survival in Japanese encephalitis virus-infected mice. This points to its potential therapeutic efficacy in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).

Antimicrobial and Anticancer Potential

Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and evaluated them for antimicrobial and anticancer activities. Compounds displayed significant antimicrobial activity and were compared to standard drugs. The study also indicated that one of the compounds had good anticancer activity, though it was less active than standard drugs (Mehta et al., 2019).

Molecular Docking and Vibrational Study

El-Azab et al. (2016) conducted a structural and vibrational study of a similar compound, utilizing FT-IR and FT-Raman wavenumbers compared with theoretical values from DFT calculations. This study provides insights into the molecular structure and potential binding affinities, which could be relevant for drug development (El-Azab et al., 2016).

properties

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(1,1-dioxothiolan-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-13(16-7-10-5-6-24(22,23)9-10)8-18-14(20)11-3-1-2-4-12(11)17-15(18)21/h1-4,10H,5-9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLBSJYHZRMZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide

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